molecular formula C5H10ClF2N B1459302 cis-3,4-Difluoropiperidine hydrochloride CAS No. 1419101-53-3

cis-3,4-Difluoropiperidine hydrochloride

Cat. No. B1459302
CAS RN: 1419101-53-3
M. Wt: 157.59 g/mol
InChI Key: MKMKCRCSQCCJJO-UYXJWNHNSA-N
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Description

Cis-3,4-Difluoropiperidine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N and a molecular weight of 157.59 . It is a white to yellow solid at room temperature . The IUPAC name for this compound is (3R,4S)-3,4-difluoropiperidine hydrochloride .


Synthesis Analysis

The synthesis of this compound has been described in a study published in Nature Chemistry . The study describes a one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors. This strategy enables the formation of a plethora of substituted all-cis-(multi)fluorinated piperidines in a highly diastereoselective fashion through pyridine dearomatization followed by complete saturation of the resulting intermediates by hydrogenation .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid at room temperature . It has a molecular weight of 157.59 . The compound should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Chemical Synthesis and Drug Development

cis-3,4-Difluoropiperidine hydrochloride is a significant chemical entity in organic and medicinal chemistry due to its role in the synthesis of various compounds. Verniest et al. (2008) described a new pathway to synthesize valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. This pathway was also used to create N-protected 3,3-difluoropipecolic acid, a novel fluorinated amino acid, showing the broad applicability of difluoropiperidines in synthesizing complex organic molecules (Verniest et al., 2008). Similarly, Surmont et al. (2010) explored synthetic strategies for 4-substituted 3,3-difluoropiperidines, leading to the synthesis of compounds like N-protected 3,3-difluoroisonipecotic acid and 4-benzyloxy-3,3-difluoropiperidine, which have high potential as building blocks in medicinal chemistry (Surmont et al., 2010).

Biological and Therapeutic Research

This compound also plays a role in biological and therapeutic research. Silva et al. (2016) studied luminescent Ru(II) phenanthroline complexes with 3,4-difluoropiperidine derivatives, focusing on their application in real-time imaging of Aβ self-aggregation, which is significant in Alzheimer's disease research. These complexes also served as inhibitors of human AChE and BuChE, indicating their potential in therapeutic applications (Silva et al., 2016).

Industrial Applications

Moreover, this compound has industrial relevance. Vukics et al. (2002) presented a novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, highlighting the role of difluoropiperidine derivatives in the development of pharmaceutical products (Vukics et al., 2002).

Safety and Hazards

The safety information for cis-3,4-Difluoropiperidine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

(3R,4S)-3,4-difluoropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMKCRCSQCCJJO-UYXJWNHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]([C@H]1F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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